![molecular formula C13H9Cl2N3O2S B2561032 N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide CAS No. 350795-20-9](/img/structure/B2561032.png)
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide
Descripción general
Descripción
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide, commonly known as DCTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a hydrazide derivative of the anti-tuberculosis drug isoniazid and is synthesized through a multi-step process involving the reaction of thiosemicarbazide with 3,4-dichlorobenzaldehyde followed by cyclization with ethyl acetoacetate.
Mecanismo De Acción
The mechanism of action of DCTA is not fully understood, but it is believed to be similar to that of isoniazid and other anti-tuberculosis drugs. These drugs inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. This inhibition leads to the disruption of the cell wall and ultimately the death of the bacterium.
Biochemical and Physiological Effects:
DCTA has been shown to exhibit potent anti-tuberculosis activity in vitro, with minimum inhibitory concentrations (MICs) in the low micromolar range. It has also been shown to exhibit moderate cytotoxicity against several cancer cell lines, including breast cancer and lung cancer. However, its effects on normal cells and tissues have not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DCTA is its potent anti-tuberculosis activity, which makes it a valuable tool for studying the mechanism of action of isoniazid and its derivatives. It is also relatively easy to synthesize and can be obtained in sufficient quantities for laboratory experiments. However, its cytotoxicity and potential side effects on normal cells and tissues may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on DCTA. One area of interest is the development of new anti-tuberculosis drugs based on the structure of DCTA. Another area of interest is the synthesis of metal complexes using DCTA as a precursor, with potential applications in catalysis and other fields. Finally, further studies are needed to elucidate the mechanism of action of DCTA and its potential effects on normal cells and tissues.
Métodos De Síntesis
The synthesis of DCTA involves several steps, starting with the reaction of thiosemicarbazide with 3,4-dichlorobenzaldehyde to form the corresponding thiosemicarbazone. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base to yield the final product, DCTA. The synthesis process is relatively straightforward and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
DCTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DCTA has been shown to exhibit potent anti-tuberculosis activity and has been proposed as a potential lead compound for the development of new anti-tuberculosis drugs. In biochemistry, DCTA has been used as a tool to study the mechanism of action of isoniazid and its derivatives, which are widely used in the treatment of tuberculosis. In materials science, DCTA has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis and other fields.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-10-4-3-8(6-11(10)15)17-12(19)13(20)18-16-7-9-2-1-5-21-9/h1-7H,(H,17,19)(H,18,20)/b16-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDBTMARSAFJAX-FRKPEAEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide | |
CAS RN |
350795-20-9 | |
Record name | N-(3,4-DICHLOROPHENYL)-2-OXO-2-(2-(2-THIENYLMETHYLENE)HYDRAZINO)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.